2-(Difluoromethoxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Description
Properties
IUPAC Name |
2-(difluoromethoxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BF2NO3/c1-11(2)12(3,4)19-13(18-11)8-6-5-7-9(16-8)17-10(14)15/h5-7,10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYKDDMWBBMPKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BF2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Difluoromethoxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of 271.07 g/mol. The compound features a pyridine ring substituted with a difluoromethoxy group and a dioxaborolane moiety.
Antiviral Activity
Research has indicated that compounds similar to this compound exhibit significant antiviral properties. For example:
- A study demonstrated that derivatives with similar structural motifs showed inhibition against Hepatitis B virus (HBV) replication. The introduction of difluoromethoxy groups was found to enhance potency compared to their methoxy counterparts .
Anticancer Properties
The compound's structure suggests potential anticancer activity:
- In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines. The presence of the dioxaborolane unit is believed to contribute to this effect by interfering with cellular signaling pathways involved in cell survival .
Enzyme Inhibition
The compound may also act as an enzyme inhibitor:
- Preliminary studies indicate that it could inhibit specific enzymes involved in cancer metabolism and viral replication. These findings suggest a multi-target mechanism where the compound disrupts several pathways simultaneously .
Case Studies
The biological activity of this compound is hypothesized to involve:
- Inhibition of Viral Enzymes : The difluoromethoxy group may enhance binding affinity to viral enzymes.
- Induction of Apoptosis : The dioxaborolane moiety appears to trigger apoptotic pathways through mitochondrial disruption.
- Multi-target Interaction : The compound may interact with multiple biological targets due to its complex structure.
Comparison with Similar Compounds
Preparation Methods
Chloropyridine Precursor Functionalization
2-Chloropyridine is treated with sodium difluoromethoxide (NaOCHF₂) in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours. The reaction proceeds via an SNAr mechanism, with the electron-deficient pyridine ring facilitating substitution:
$$
\text{2-Chloropyridine + NaOCHF}_2 \rightarrow \text{2-(Difluoromethoxy)pyridine + NaCl}
$$
Yields typically range from 50–70%, with purification via distillation or column chromatography.
Iridium-Catalyzed C–H Borylation
The critical step involves installing the boronic ester group at the 6-position of 2-(difluoromethoxy)pyridine. This is achieved using iridium-based catalysts, as demonstrated in analogous systems.
Reaction Conditions
| Component | Specification |
|---|---|
| Catalyst | [Ir(OMe)(COD)]₂ (1 mol %) |
| Ligand | 4,4′-Di-tert-butyl bipyridine (2 mol %) |
| Boron Source | Pinacolborane (HBPin, 1.5 equiv) |
| Temperature | 80°C |
| Atmosphere | Nitrogen |
| Solvent | Neat (substrate as solvent) |
| Reaction Time | 4–16 hours |
Mechanistic Insights
The iridium catalyst activates the C–H bond at the 6-position via a concerted metalation-deprotonation (CMD) pathway. The difluoromethoxy group at position 2 electronically deactivates the adjacent positions (3 and 4), directing borylation to the 6-position due to reduced steric hindrance and favorable π-orbital alignment.
Workup and Purification
Post-reaction, the crude mixture is dissolved in dichloromethane, and volatiles are removed under vacuum. Purification via silica gel chromatography (hexane/ethyl acetate gradient) yields the product as a white solid. Typical isolated yields are 65–85%, depending on substrate purity.
Spectroscopic Characterization
Key analytical data for the final compound:
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Alternative Synthetic Routes
Palladium-Catalyzed Miyaura Borylation
While less efficient for this substrate, Miyaura borylation of 2-(difluoromethoxy)-6-bromopyridine with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd(dppf)Cl₂ (5 mol %) and KOAc (3 equiv) in dioxane at 100°C for 12 hours provides the product in 40–55% yield. This method is limited by the availability of the brominated precursor.
Directed Ortho-Metalation (DoM)
Using LDA (2.5 equiv) at -78°C in THF, 2-(difluoromethoxy)pyridine undergoes deprotonation at the 3-position, followed by quenching with B(OiPr)₃ and subsequent pinacol esterification. However, this route yields <20% due to competing side reactions.
Challenges and Optimization
Regioselectivity Control
The difluoromethoxy group’s strong electron-withdrawing effect suppresses borylation at positions 3 and 4, but over-borylation at position 6 can occur with excess HBPin. Kinetic monitoring via GC-MS is recommended.
Stability Considerations
The product is hygroscopic and prone to protodeboronation under acidic conditions. Storage under nitrogen at -20°C in anhydrous DCM ensures stability for >6 months.
Industrial-Scale Adaptations
Batch processes are favored due to catalyst costs, but flow chemistry approaches using immobilized iridium catalysts on SiO₂ supports show promise for continuous production, achieving 90% conversion with a 10-hour residence time.
Applications in Cross-Coupling Reactions
The compound serves as a versatile building block in Suzuki-Miyaura couplings. For example, reaction with 4-bromotoluene under Pd(PPh₃)₄ catalysis (2 mol %) in THF/H₂O (3:1) at 80°C for 6 hours yields 2-(difluoromethoxy)-6-(p-tolyl)pyridine in 88% yield.
Q & A
Q. What are the standard synthetic routes for preparing 2-(difluoromethoxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. For example, a halogenated pyridine derivative (e.g., 3-iodo-substituted pyridine) is reacted with a boronic ester under palladium catalysis. Key steps include:
Q. How is the boronic ester moiety utilized in cross-coupling reactions?
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group acts as a boronic acid surrogate, enabling Suzuki-Miyaura coupling with aryl/heteroaryl halides. This reaction forms biaryl linkages critical for constructing complex molecules in drug discovery and materials science. The pinacol ester stabilizes the boron group, preventing premature hydrolysis .
Q. What analytical techniques are used to confirm the structure and purity of this compound?
- NMR spectroscopy : To verify substituent positions and boron incorporation.
- X-ray crystallography : Programs like SHELXL refine crystal structures, confirming stereochemistry and bond lengths .
- GC or titration analysis : For purity assessment (≥98% purity is typical in research-grade samples) .
Advanced Research Questions
Q. How can reaction yields in Suzuki-Miyaura couplings involving this compound be optimized?
Yields (often 30–40% in initial trials ) can be improved by:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency.
- Catalyst tuning : PdCl₂(dppf) may outperform Pd(PPh₃)₄ in sterically hindered systems.
- Temperature gradients : Gradual heating (e.g., 60°C → 100°C) minimizes side reactions.
- Microwave-assisted synthesis : Reduces reaction time and improves reproducibility .
Q. How does the difluoromethoxy group influence reactivity compared to non-fluorinated analogs?
The difluoromethoxy group is electron-withdrawing, which:
- Activates the pyridine ring for nucleophilic substitution at adjacent positions.
- Enhances metabolic stability in bioactive molecules, making the compound valuable in medicinal chemistry.
- Alters regioselectivity in cross-couplings due to steric and electronic effects .
Q. What are common side reactions observed during its use in cross-coupling, and how are they mitigated?
Q. How should researchers address discrepancies in NMR data post-reaction?
Q. What computational methods elucidate the electronic effects of fluorine substituents?
- DFT calculations : Predict charge distribution and frontier molecular orbitals (HOMO/LUMO).
- Hammett substituent constants : Quantify electron-withdrawing effects of the difluoromethoxy group.
- Molecular docking : Assess interactions in bioactive derivatives .
Q. How is regioselectivity controlled in multi-halogenated pyridine systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
